(3S,4R)-4-phenylpyrrolidin-3-ol
Description
(3S,4R)-4-Phenylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a phenyl substituent at the C4 position and a hydroxyl group at C3 in a stereospecific configuration. Its hydrochloride salt (CAS: 1008112-09-1) and hemioxalate form (CAS: 64670-57-1) are commercially available . Key physicochemical properties include:
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3S,4R)-4-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+/m0/s1 |
InChI Key |
LKWOEDBCCDPEQB-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Core
Phenyl vs. Benzyl Derivatives
- (3S,4R)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1049975-91-8): Fluorine introduction enhances electronegativity, improving metabolic stability and membrane permeability compared to the parent phenyl compound .
Halogen-Substituted Derivatives
- (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1047651-79-5): Chlorine’s electron-withdrawing effects may influence electronic distribution, affecting interactions with enzymatic targets .
- (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride (CAS: N/A): Fluorine at the para position and hydroxymethyl substitution introduce polarity and hydrogen-bonding capacity, contrasting with the unsubstituted phenyl group in the parent compound .
Functional Group Modifications
Hydroxyl and Hydroxymethyl Derivatives
- (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride (CAS: 478922-47-3): The hydroxymethyl group enhances water solubility and provides an additional site for derivatization .
- Dimethyl [2R,3R,4S)-2,4-diphenylpyrrolidin-3-yl]phosphonate (CAS: N/A): Phosphonate groups improve solubility in polar solvents and enable metal coordination, unlike the hydroxyl group in (3S,4R)-4-phenylpyrrolidin-3-ol .
Tosylated and Amino Derivatives
Data Tables for Structural and Physicochemical Comparison
Table 1: Key Analogs of (3S,4R)-4-Phenylpyrrolidin-3-ol
Table 2: Functional Group Impact on Properties
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